Methyl 6-amino-5-iodo-2-methylnicotinate
Description
Significance and Research Context of Halogenated Aminonicotinate Esters
Halogenated organic compounds play a significant role in medicinal chemistry and materials science. The introduction of a halogen atom into an organic molecule can profoundly alter its physical, chemical, and biological properties. Halogenation can influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. nih.govijres.orgnih.govrsc.orgresearchgate.net
Aminonicotinate esters, as derivatives of nicotinic acid, are a class of compounds with inherent biological relevance. Nicotinic acid and its derivatives are precursors to the coenzymes NAD and NADP, which are essential for numerous metabolic reactions in the body. prepchem.com The combination of a halogen and an amino group on the nicotinate (B505614) scaffold, as seen in halogenated aminonicotinate esters, creates a unique chemical entity with the potential for diverse biological activities. Research into related halogenated nicotinic acid derivatives has explored their potential as anti-inflammatory and antimicrobial agents. nih.govresearchgate.netenvironmentclearance.nic.in The specific arrangement of substituents in Methyl 6-amino-5-iodo-2-methylnicotinate could lead to novel pharmacological profiles.
The iodine atom, in particular, is known to participate in halogen bonding, a type of non-covalent interaction that can influence molecular recognition and self-assembly processes. This property is increasingly being exploited in drug design and crystal engineering. ijres.org The presence of an amino group provides a site for further functionalization and can also participate in hydrogen bonding, which is crucial for molecular interactions in biological systems.
Historical Perspective on Nicotinate Chemistry Relevant to this compound
The chemistry of nicotinic acid and its derivatives has a rich history dating back to the 19th century. Nicotinic acid was first prepared in 1867 by the oxidation of nicotine. prepchem.com However, its nutritional importance as a vitamin (Vitamin B3) and its role in preventing the disease pellagra were not recognized until the early 20th century.
The synthesis of nicotinic acid esters, or nicotinates, has been a fundamental aspect of organic chemistry. Early methods for preparing simple alkyl nicotinates, such as methyl nicotinate, typically involved the direct esterification of nicotinic acid with the corresponding alcohol in the presence of a strong acid catalyst like sulfuric acid. prepchem.comchemicalbook.comchemicalbook.com Over the years, various modifications and improvements to these methods have been developed to enhance yields and purity. amadischem.com
The preparation of more complex, substituted nicotinates, such as those with amino and halogen groups, has evolved with the development of more sophisticated synthetic methodologies. The introduction of functional groups onto the pyridine (B92270) ring requires regioselective reactions, which have been a significant area of research in heterocyclic chemistry. The synthesis of 2-methylnicotinic acid derivatives, for instance, has been explored through various routes, including multi-step sequences starting from simpler pyridine precursors. Current time information in Singapore.researchgate.net The historical development of these synthetic strategies has laid the groundwork for the preparation of highly functionalized molecules like this compound. Early patents also describe processes for producing nicotinamide (B372718) from nicotinic acid esters, highlighting the industrial importance of this class of compounds. achemblock.com
Structural Features and Chemical Environment of this compound
The chemical structure of this compound is characterized by a pyridine ring substituted with four different functional groups: a methyl ester at position 3, a methyl group at position 2, an iodine atom at position 5, and an amino group at position 6.
Interactive Data Table: Key Structural Features
| Feature | Description |
| Core Structure | Pyridine ring |
| Position 2 | Methyl group (-CH3) |
| Position 3 | Methyl ester group (-COOCH3) |
| Position 5 | Iodine atom (-I) |
| Position 6 | Amino group (-NH2) |
Spectroscopic techniques are essential for confirming the structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy would provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule. The chemical shifts and coupling patterns of the aromatic protons on the pyridine ring, as well as the protons of the methyl and ester groups, would be characteristic of this specific substitution pattern. researchgate.netresearchgate.netchemicalbook.comnih.govuobasrah.edu.iq For comparison, the 1H NMR spectrum of the related compound methyl 6-methylnicotinate (B8608588) shows distinct signals for the aromatic protons and the two methyl groups. chemicalbook.comchemicalbook.comnih.gov NMR data is also available for other structurally similar compounds such as methyl 6-amino-2-methylnicotinate and 2-amino-5-iodo-nicotinic acid methyl ester. chemicalbook.com
Mass Spectrometry (MS): Mass spectrometry would confirm the molecular weight of the compound (292.07 g/mol ) and provide information about its fragmentation pattern, which can further aid in structural elucidation. researchgate.net
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H9IN2O2 |
|---|---|
Molecular Weight |
292.07 g/mol |
IUPAC Name |
methyl 6-amino-5-iodo-2-methylpyridine-3-carboxylate |
InChI |
InChI=1S/C8H9IN2O2/c1-4-5(8(12)13-2)3-6(9)7(10)11-4/h3H,1-2H3,(H2,10,11) |
InChI Key |
VSALUGPPMYAXEV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C(C=C1C(=O)OC)I)N |
Origin of Product |
United States |
Synthetic Methodologies for Methyl 6 Amino 5 Iodo 2 Methylnicotinate and Its Precursors
Classical and Conventional Synthetic Routes to Methyl 6-amino-5-iodo-2-methylnicotinate
Conventional synthetic strategies for this compound typically involve the sequential construction and modification of a pyridine (B92270) ring system. These methods prioritize regioselectivity and yield through a carefully planned sequence of reactions.
Multi-Step Synthesis from Pyridine Derivatives
A plausible synthetic route to this compound can be envisioned starting from commercially available or readily synthesized pyridine precursors. One logical starting material is 2-chloro-6-methylnicotinic acid. The synthesis of this precursor can be achieved by heating 2-hydroxy-6-methyl-nicotinic acid with phosphorus oxychloride. prepchem.com
| Step | Reaction | Reactants/Reagents | Product |
| 1 | Chlorination | 2-Hydroxy-6-methyl-nicotinic acid, Phosphorus oxychloride | 2-Chloro-6-methylnicotinic acid |
| 2 | Amination | 2-Chloro-6-methylnicotinic acid, Ammonia (B1221849) | 2-Amino-6-methylnicotinic acid |
| 3 | Esterification | 2-Amino-6-methylnicotinic acid, Methanol (B129727), Acid catalyst | Methyl 2-amino-6-methylnicotinate |
| 4 | Iodination | Methyl 2-amino-6-methylnicotinate, Iodinating agent | This compound |
This multi-step approach allows for the controlled introduction of each functional group, building the complexity of the molecule in a stepwise manner.
Strategic Incorporation of Halogen and Amino Functionalities
Amination: The introduction of the amino group at the 6-position can be achieved through nucleophilic aromatic substitution of a suitable leaving group, such as a chlorine atom. For instance, 2-chloro-6-methylnicotinic acid can be aminated using an aqueous solution of ammonia in an autoclave at elevated temperatures and pressures. africacommons.net This direct amination of a chloropyridine is a common strategy in the synthesis of aminopyridines. google.com
Iodination: The iodination of the pyridine ring at the 5-position, which is electron-rich due to the presence of the activating amino and methyl groups, can be accomplished using various iodinating agents. A common method for the iodination of activated aromatic and heteroaromatic rings is the use of N-iodosuccinimide (NIS) or a mixture of iodine and an oxidizing agent such as iodic acid (HIO₃) in a suitable solvent. The regioselectivity of the iodination is directed by the existing substituents on the pyridine ring.
Esterification Approaches in the Synthesis of this compound
The final step in the classical synthesis of the target molecule is the esterification of the carboxylic acid group. This is a standard transformation in organic synthesis and can be achieved through several methods.
A widely used and straightforward method is the Fischer esterification. This involves reacting the carboxylic acid precursor, such as 6-amino-5-iodo-2-methylnicotinic acid, with an excess of methanol in the presence of a strong acid catalyst, typically sulfuric acid or hydrochloric acid, under reflux conditions. nbinno.com For example, 6-methylnicotinic acid can be converted to its methyl ester by refluxing in methanol saturated with gaseous hydrogen chloride.
Alternatively, for substrates that may be sensitive to strong acidic conditions, other esterification methods can be employed. These include reaction with diazomethane (B1218177) or using coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of methanol and a catalytic amount of a base like 4-dimethylaminopyridine (B28879) (DMAP).
Advanced and Sustainable Synthetic Approaches for this compound
In recent years, there has been a significant shift towards the development of more efficient, sustainable, and environmentally friendly synthetic methodologies in organic chemistry. These advanced approaches are also applicable to the synthesis of complex pyridine derivatives like this compound.
Catalyst-Mediated Synthesis of this compound
Catalysis plays a pivotal role in modern organic synthesis, offering milder reaction conditions, higher selectivity, and improved atom economy. For the synthesis of the target molecule, catalyst-mediated reactions can be employed for key bond-forming steps.
Copper-Catalyzed Amination: The amination of halopyridines can be facilitated by copper catalysts. This approach often requires lower temperatures and pressures compared to uncatalyzed reactions. Copper-catalyzed amination reactions have been successfully applied to the synthesis of a variety of aminopyridines and can be a viable alternative for the introduction of the 6-amino group. researchgate.net
The use of transition metal catalysts, such as palladium or copper, in cross-coupling reactions provides a powerful tool for the formation of carbon-nitrogen bonds. These methods offer a high degree of functional group tolerance and are widely used in the pharmaceutical industry.
Flow Chemistry and Green Synthesis Considerations for this compound Production
The principles of green chemistry and the application of flow chemistry are increasingly being integrated into the synthesis of fine chemicals and pharmaceuticals to enhance safety, efficiency, and sustainability. researchgate.netnih.gov
Flow Chemistry: The synthesis of pyridine derivatives can be adapted to continuous flow processes. acs.org Flow chemistry offers several advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety due to smaller reaction volumes, and the potential for automation and process optimization. Key steps in the synthesis of this compound, such as amination and esterification, could potentially be performed in a continuous flow reactor, leading to higher throughput and more consistent product quality.
Green Synthesis: Green chemistry principles aim to minimize the environmental impact of chemical processes. nih.gov In the context of synthesizing the target compound, this can be achieved by:
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.
Use of Safer Solvents: Replacing hazardous organic solvents with greener alternatives such as water, ethanol, or supercritical fluids.
Catalysis: Employing catalytic reagents in place of stoichiometric reagents to reduce waste.
Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible.
By incorporating these advanced and sustainable approaches, the synthesis of this compound can be made more efficient, economical, and environmentally responsible.
Optimization of Reaction Conditions and Yield for this compound Synthesis
Iodination Reaction Parameters:
Extensive research has identified N-Iodosuccinimide (NIS) as an effective iodinating agent for electron-rich aromatic and heterocyclic compounds, such as the aminopyridine ring in the precursor. organic-chemistry.orgresearchgate.net The electrophilicity of NIS, and thus its reactivity, is significantly enhanced by the presence of an acid catalyst. The choice and concentration of the acid are critical and must be tailored to the substrate's reactivity to prevent side reactions and degradation. For deactivated aromatic systems, strong acids like sulfuric acid or trifluoromethanesulfonic acid have been employed. researchgate.netacs.org However, for an activated system like Methyl 6-amino-2-methylnicotinate, a milder acid such as trifluoroacetic acid (TFA) in catalytic amounts is often sufficient to promote the desired reaction without compromising the starting material. organic-chemistry.org
The selection of a suitable solvent is also paramount. The solvent must be inert to the reaction conditions and capable of dissolving both the substrate and the reagents. Acetonitrile (B52724) is a commonly used solvent for NIS iodination due to its polarity and relatively high boiling point, which allows for a broader range of reaction temperatures.
Temperature and reaction time are interdependent variables that must be carefully controlled. While higher temperatures can increase the reaction rate, they can also lead to the formation of undesired byproducts. Therefore, optimization studies typically involve screening a range of temperatures to find the optimal balance between reaction speed and selectivity. Monitoring the reaction progress using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) is essential to determine the optimal reaction time and to quench the reaction upon completion to maximize the yield of the desired product.
Precursor Synthesis and Esterification:
The precursor, Methyl 6-amino-2-methylnicotinate, is typically synthesized in a two-step process starting from 2-chloro-3-cyano-6-methylpyridine. The first step involves an amination reaction, followed by the hydrolysis of the nitrile group to a carboxylic acid, yielding 2-amino-6-methylnicotinic acid. google.comwipo.int This intermediate is then subjected to an esterification reaction to produce the desired methyl ester.
The esterification of 2-amino-6-methylnicotinic acid is generally achieved by reacting it with methanol in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid, under reflux conditions. chemicalbook.comchemicalbook.comgeorganics.skchemicalbook.com The reaction conditions for similar aminonicotinic acids have been reported with yields in the range of 70-75%. chemicalbook.comchemicalbook.com
| Step | Reactant | Reagents | Conditions | Yield |
| Amination/Hydrolysis | 2-chloro-3-cyano-6-methylpyridine | 1. aq. NH3, 170°C (autoclave) 2. KOH, 100°C 3. Acidification (pH 4-5) | One-pot | High |
| Esterification | 2-amino-6-methylnicotinic acid | Methanol, Acid catalyst (e.g., H2SO4) | Reflux | ~70-75% |
| Iodination | Methyl 6-amino-2-methylnicotinate | N-Iodosuccinimide (NIS), Catalytic acid (e.g., TFA) | Acetonitrile, Optimized temperature and time | Variable |
Table 1: Summary of Synthetic Steps and General Conditions for this compound.
Detailed Research Findings on Iodination Optimization:
While a specific, detailed optimization study for the iodination of Methyl 6-amino-2-methylnicotinate is not extensively reported in publicly available literature, data from analogous reactions on similar substrates provide valuable insights. For instance, the optimization of di-iodination reactions using NIS highlights that the molar equivalents of the iodinating agent and the reaction temperature are the most critical factors influencing the yield of the iodinated product. researchgate.net
In a typical optimization workflow, the initial conditions might involve using a slight excess of NIS (e.g., 1.1 to 1.5 equivalents) and a catalytic amount of TFA in acetonitrile at room temperature. The reaction would be monitored over time, and if the conversion is slow, the temperature could be gradually increased. A systematic variation of these parameters, potentially using a design of experiments (DoE) approach, would lead to the identification of the optimal conditions for maximizing the yield of this compound.
Chemical Reactivity and Transformation Studies of Methyl 6 Amino 5 Iodo 2 Methylnicotinate
Electrophilic and Nucleophilic Reactivity at the Pyridine (B92270) Ring of Methyl 6-amino-5-iodo-2-methylnicotinate
The pyridine ring in this compound is substituted with both an electron-donating amino group and an electron-withdrawing methyl ester group, in addition to the bulky iodo substituent. This substitution pattern significantly influences the ring's reactivity towards both electrophiles and nucleophiles.
Nucleophilic Aromatic Substitution of the Iodine Moiety in this compound
The iodine atom at the C5 position of the pyridine ring is a good leaving group, making this position susceptible to nucleophilic aromatic substitution (SNAr) reactions. The amenability of halopyridines to undergo such reactions is well-documented, with the rate of reaction often dependent on the nature of the halogen and the reaction conditions. While specific studies on the nucleophilic substitution of the iodo group in this compound are not extensively detailed in the reviewed literature, general principles of SNAr on iodopyridines suggest that it can be displaced by a variety of nucleophiles.
Reactions Involving the Amino Group of this compound
The primary amino group at the C6 position is a key site for a variety of chemical transformations. It can act as a nucleophile and can be acylated, alkylated, or used as a handle for the construction of fused heterocyclic systems. For instance, the amino group of related 6-aminonicotinate derivatives can be readily acylated or can participate in condensation reactions with various electrophiles to form fused ring systems like pyrido[2,3-d]pyrimidines. nih.govresearchgate.netjocpr.com
In a study on a closely related compound, 6-N,N-di-Boc-amino-5-iodo-2-methyl pyrimidin-4-ol, the protected amino group was stable under the conditions of a tandem Heck-Sonogashira cross-coupling reaction, highlighting the utility of protecting groups to modulate the reactivity of the amino functionality.
Reactivity of the Ester Functionality in this compound
The methyl ester group at the C3 position can undergo typical ester reactions such as hydrolysis and amidation. Base-catalyzed hydrolysis (saponification) would yield the corresponding carboxylic acid, 6-amino-5-iodo-2-methylnicotinic acid. This transformation is a common step in the synthesis of more complex molecules where the carboxylic acid functionality is required for further reactions, such as amide bond formation. Amidation can be achieved by reacting the ester with an amine, often under conditions that facilitate the displacement of the methoxy (B1213986) group.
Derivatization Strategies for this compound
The presence of the iodo group makes this compound an excellent substrate for transition metal-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.
Palladium-Catalyzed Cross-Coupling Reactions of this compound
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis. The carbon-iodine bond in this compound is particularly well-suited for such transformations.
A notable example involves a microwave-assisted tandem Heck-Sonogashira cross-coupling reaction of a di-Boc protected derivative, 6-N,N-di-Boc-amino-5-iodo-2-methyl pyrimidin-4-ol, with various terminal alkynes. This reaction proceeds to form 5-enynyl substituted pyrimidines, which can then undergo a silver-catalyzed cyclization to yield functionalized pyrido[2,3-d]pyrimidines. This demonstrates the utility of the iodo group as a handle for complex molecule synthesis.
| Entry | Aryl Alkynyl Substrate | Product | Yield (%) |
| 1 | Phenylacetylene | 5-((E)-2-phenylethenyl)-6-(N,N-di-Boc-amino)-2-methylpyrimidin-4-ol | 85 |
| 2 | 4-Methoxyphenylacetylene | 5-((E)-2-(4-methoxyphenyl)ethenyl)-6-(N,N-di-Boc-amino)-2-methylpyrimidin-4-ol | 82 |
| 3 | 1-Ethynyl-4-fluorobenzene | 5-((E)-2-(4-fluorophenyl)ethenyl)-6-(N,N-di-Boc-amino)-2-methylpyrimidin-4-ol | 88 |
| 4 | 1-Ethynylcyclohexene | 5-((E)-2-(cyclohex-1-en-1-yl)ethenyl)-6-(N,N-di-Boc-amino)-2-methylpyrimidin-4-ol | 75 |
Table 1: Examples of Tandem Heck-Sonogashira Reactions with a Di-Boc Protected Analogue.
Functional Group Interconversions of this compound
Beyond cross-coupling reactions, the functional groups on this compound can be interconverted to access a wider range of derivatives. The ester can be reduced to a primary alcohol using reducing agents like lithium aluminum hydride. The resulting hydroxymethyl group can be further modified, for example, by oxidation to an aldehyde or conversion to a leaving group for subsequent nucleophilic substitution.
The amino group can be converted to other functionalities. For example, diazotization of the amino group followed by treatment with appropriate reagents could introduce a variety of substituents at the C6 position. However, the stability of the diazonium salt would be a critical factor in the success of such transformations.
In-depth Mechanistic Analysis of the Chemical Transformations of this compound Remains an Area for Future Investigation
The structure of this compound, featuring an amino group and an iodine atom on adjacent positions of the pyridine ring, alongside a methyl ester and a methyl group, suggests a rich potential for a variety of chemical transformations. The electron-donating amino group and the electron-withdrawing ester group influence the electron density of the pyridine ring, while the sterically significant iodine and methyl groups would be expected to direct the regioselectivity of incoming reagents.
Hypothetically, the amino group could undergo acylation, alkylation, or diazotization reactions. The iodine atom is a potential site for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, Heck, and Buchwald-Hartwig aminations. These reactions would allow for the introduction of a wide range of substituents at the 5-position of the pyridine ring, leading to a diverse array of novel compounds.
Despite these theoretical possibilities, the current body of scientific literature lacks specific studies detailing the mechanistic pathways of such transformations for this particular molecule. There are no published data tables, detailed research findings, or mechanistic investigations that would allow for a thorough analysis as requested. The absence of this information prevents a detailed discussion on the mechanistic investigations of the chemical transformations of this compound. Further experimental research is required to elucidate the reactivity of this compound and to explore the mechanisms of its potential transformations.
Structural Elucidation and Advanced Characterization of Methyl 6 Amino 5 Iodo 2 Methylnicotinate
Spectroscopic Analysis for Structural Confirmation of Methyl 6-amino-5-iodo-2-methylnicotinate
Detailed spectroscopic data, which is crucial for the unambiguous confirmation of the chemical structure of this compound, could not be located in publicly accessible scientific literature or databases.
Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound
No experimental or predicted ¹H NMR or ¹³C NMR data, including chemical shifts (δ), coupling constants (J), and signal multiplicities, are available. This information is essential for mapping the proton and carbon framework of the molecule.
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis of this compound
Specific IR and Raman spectral data, which would identify the characteristic vibrational modes of the functional groups present in the molecule (such as N-H, C=O, C-I, and aromatic ring vibrations), could not be found.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis of this compound
There is no available mass spectrometry data that would confirm the molecular weight of this compound and provide insight into its fragmentation patterns under ionization, which is key to confirming its elemental composition and structural components.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions of this compound
Information regarding the UV-Vis absorption maxima (λmax) and molar absorptivity, which describe the electronic transitions within the molecule's chromophores, is not available in the public domain.
X-ray Crystallography and Solid-State Analysis of this compound
No published X-ray crystallography studies for this compound could be located. Consequently, critical data regarding its crystal system, space group, unit cell dimensions, and intramolecular bond lengths and angles are not available. This information is the gold standard for the definitive determination of a molecule's three-dimensional structure in the solid state.
Biological and Pharmacological Research Perspectives on Methyl 6 Amino 5 Iodo 2 Methylnicotinate
In Vitro Evaluation of Biological Activities of Methyl 6-amino-5-iodo-2-methylnicotinate
There is currently no publicly available scientific literature detailing the in vitro biological activities of this compound.
Enzyme Inhibition Studies Involving this compound
A thorough search of scientific databases yields no studies on the enzyme inhibition properties of this compound. Consequently, there is no data available on which enzymes this compound may inhibit or the kinetics of such inhibition (e.g., IC50, Ki values).
Receptor Binding Profiling of this compound
No research has been published on the receptor binding profile of this compound. Information regarding its affinity and selectivity for any specific receptors is therefore unknown. While studies on other iodinated compounds, such as 5-iodo-dL-nicotine, have been conducted to map nicotinic acetylcholine (B1216132) receptors, similar research on this compound has not been reported.
Structure-Activity Relationship (SAR) Studies of this compound Derivatives
No structure-activity relationship (SAR) studies for derivatives of this compound have been reported in the scientific literature. Such studies are crucial for understanding how modifications to the chemical structure would affect biological activity. While general principles suggest that the presence of a large halogen like iodine could influence binding affinity through halogen bonding, specific SAR data for this class of compounds is not available.
Potential Molecular Targets and Pathways Modulated by this compound
Due to the absence of dedicated biological research, the potential molecular targets and pathways that may be modulated by this compound are purely speculative at this time. Identifying these targets would require initial screening and subsequent mechanistic studies, which have not yet been published.
Applications of Methyl 6 Amino 5 Iodo 2 Methylnicotinate As a Versatile Synthetic Building Block
Precursor in the Synthesis of Complex Organic Molecules
The true synthetic utility of Methyl 6-amino-5-iodo-2-methylnicotinate lies in its capacity to serve as a scaffold for the construction of more elaborate organic molecules. The strategically positioned functional groups allow for a variety of chemical modifications, making it a valuable intermediate in multi-step synthetic pathways.
The presence of an iodine atom at the 5-position of the pyridine (B92270) ring is particularly significant. Halogenated pyridines are key substrates in a multitude of palladium-catalyzed cross-coupling reactions, which are fundamental tools for the formation of carbon-carbon and carbon-heteroatom bonds. wikipedia.orglibretexts.org It is anticipated that this compound would readily participate in such transformations:
Suzuki-Miyaura Coupling: Reaction with boronic acids or their derivatives would enable the introduction of a wide range of aryl, heteroaryl, or alkyl groups at the 5-position. libretexts.orgorganic-chemistry.org This is a powerful method for constructing biaryl structures, which are common motifs in many biologically active compounds.
Heck Reaction: Coupling with alkenes would lead to the formation of substituted vinylpyridines. wikipedia.orgorganic-chemistry.org These products can be further elaborated, for instance, through hydrogenation or oxidation of the newly introduced double bond.
Sonogashira Coupling: The reaction with terminal alkynes would yield 5-alkynyl-substituted nicotinates. wikipedia.orglibretexts.org The resulting internal alkynes are themselves versatile intermediates for further synthetic manipulations. researchgate.net
Beyond cross-coupling reactions, the amino group at the 6-position offers another site for diversification. It can be a precursor for the synthesis of fused pyridine derivatives through cyclization reactions. nih.govekb.egresearchgate.net For example, condensation with appropriate bifunctional reagents could lead to the formation of pyrido[2,3-d]pyrimidines or other heterocyclic systems. Furthermore, the amino group can be diazotized and replaced with a variety of other substituents, further expanding the synthetic possibilities. The methyl group at the 2-position and the methyl ester at the 3-position can also be chemically modified, although they are generally less reactive than the iodo and amino groups.
Utility in Medicinal Chemistry for Pharmaceutical Intermediates
The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in a vast number of approved drugs. Substituted nicotinates, in particular, are important intermediates in the synthesis of various pharmaceutically active compounds. Given its array of functional groups, this compound is a prime candidate for the synthesis of novel pharmaceutical intermediates.
The ability to introduce diverse substituents through cross-coupling reactions at the iodo position allows for the systematic exploration of the chemical space around the pyridine core. This is a crucial aspect of modern drug discovery, where structure-activity relationships are meticulously investigated to optimize the pharmacological properties of a lead compound.
One area where this building block could be particularly relevant is in the development of protein kinase inhibitors. nih.govgenome.jpnih.gov Many kinase inhibitors feature a heterocyclic core that binds to the ATP-binding site of the enzyme, with various substituents extending into surrounding pockets to enhance potency and selectivity. The multi-functional nature of this compound would allow for the synthesis of a library of compounds with different substitution patterns for screening against various kinases. The amino group, for instance, could act as a hydrogen bond donor, a common interaction motif in kinase-inhibitor binding.
The synthesis of fused heterocyclic systems from this precursor is also of significant interest in medicinal chemistry. Fused pyridines are present in a wide range of bioactive molecules with diverse therapeutic applications. enamine.netnih.gov
Role in Agrochemical Development and Specialty Chemical Synthesis
The principles that make this compound attractive for medicinal chemistry also apply to the field of agrochemical research. Pyridine-based compounds are integral to modern agrochemicals, including fungicides, herbicides, and insecticides. nih.govresearchgate.net The introduction of halogen atoms into the structure of potential agrochemicals is a common strategy to enhance their biological activity and metabolic stability. researchgate.netnih.gov
The iodo-substituent on the pyridine ring of this compound makes it a valuable starting material for the synthesis of novel agrochemical candidates. The ability to perform cross-coupling reactions allows for the introduction of various lipophilic or polar groups that can modulate the compound's uptake, transport, and target interaction within the plant or pest.
Theoretical and Computational Investigations of Methyl 6 Amino 5 Iodo 2 Methylnicotinate
Quantum Chemical Studies on Electronic Structure and Reactivity
Quantum chemical studies are fundamental in elucidating the electronic characteristics of a molecule, which in turn govern its chemical behavior.
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to determine the electronic structure of molecules. For Methyl 6-amino-5-iodo-2-methylnicotinate, DFT calculations would be employed to optimize the molecular geometry, predicting bond lengths, bond angles, and dihedral angles. This provides the most stable three-dimensional arrangement of the atoms.
Furthermore, DFT calculations can yield a variety of electronic properties. While specific values for this compound are not available, a hypothetical table of parameters that would be calculated is presented below.
| Property | Hypothetical Calculated Value | Significance |
| Total Energy | Value in Hartrees | Indicates the overall stability of the molecule. Lower energy corresponds to higher stability. |
| Dipole Moment | Value in Debye | Measures the polarity of the molecule, which influences its solubility and intermolecular interactions. |
| Mulliken Atomic Charges | Charge on each atom (e.g., C, H, N, O, I) | Provides insight into the distribution of electron density across the molecule, highlighting potentially reactive sites. For instance, the nitrogen and oxygen atoms are expected to be electronegative. |
| Vibrational Frequencies | Frequencies in cm⁻¹ | Predicts the infrared (IR) and Raman spectra of the molecule, which can be used to confirm its structure when compared with experimental data. |
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital to which an electron is most likely to be accepted.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and more reactive. For this compound, the presence of the electron-donating amino group and the electron-withdrawing iodo and ester groups would influence the energies of these orbitals.
| Orbital | Energy (eV) | Description |
| HOMO | - | The distribution of the HOMO would likely be concentrated on the electron-rich portions of the molecule, such as the amino group and the pyridine (B92270) ring, indicating these are the primary sites for electrophilic attack. |
| LUMO | - | The LUMO's distribution would likely be located over the electron-deficient areas, such as the ester group and the carbon atom attached to the iodine, suggesting these are the sites for nucleophilic attack. |
| HOMO-LUMO Gap | - | The magnitude of this gap would provide a quantitative measure of the molecule's reactivity. A smaller gap would imply higher reactivity. |
Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution
A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for predicting how a molecule will interact with other charged species. Different colors on the MEP map indicate different potential values:
Red: Regions of high negative electrostatic potential, typically associated with lone pairs of electrons on electronegative atoms like oxygen and nitrogen. These are sites that are attractive to electrophiles.
Blue: Regions of high positive electrostatic potential, usually found around hydrogen atoms attached to electronegative atoms. These are sites that are attractive to nucleophiles.
Green/Yellow: Regions of neutral or near-neutral potential.
For this compound, the MEP map would be expected to show negative potential (red) around the oxygen atoms of the ester group and the nitrogen of the amino group. Positive potential (blue) would be anticipated around the hydrogen atoms of the amino group. The iodine atom, due to the "sigma-hole" phenomenon, could also present a region of positive potential, making it a potential halogen bond donor.
Molecular Modeling and Dynamics Simulations
Molecular modeling techniques are used to simulate the behavior of molecules, providing insights into their dynamic properties and interactions with other molecules.
Conformational Analysis and Stability
Conformational analysis involves identifying the different spatial arrangements (conformers) of a molecule and determining their relative stabilities. For this compound, rotation around the single bonds, particularly the C-C bond connecting the ester group to the pyridine ring and the C-N bond of the amino group, would lead to different conformers.
Computational methods can be used to perform a systematic search of the conformational space to identify the most stable conformer, which is the one with the lowest energy. This information is crucial as the biological activity of a molecule is often dependent on its preferred conformation.
Ligand-Protein Interaction Predictions via Molecular Docking Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. This method is widely used in drug discovery to understand how a potential drug molecule might interact with its biological target.
In a hypothetical docking study of this compound with a target protein, the following steps would be taken:
Preparation of the Ligand and Protein: The 3D structure of this compound would be optimized, and the 3D structure of the target protein would be obtained from a repository like the Protein Data Bank (PDB).
Docking Simulation: A docking algorithm would be used to place the ligand into the active site of the protein in various orientations and conformations.
Scoring and Analysis: The different poses would be "scored" based on their predicted binding affinity. The poses with the best scores would then be analyzed to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds.
A hypothetical table of results from a molecular docking study is shown below.
| Parameter | Hypothetical Value/Description |
| Binding Affinity | - kcal/mol |
| Key Interactions | - Hydrogen Bonds: The amino group and the carbonyl oxygen of the ester group would be likely candidates for forming hydrogen bonds with amino acid residues in the protein's active site. - Halogen Bonds: The iodine atom could form a halogen bond with an electron-rich atom (like oxygen or nitrogen) in the active site. |
| Interacting Residues | A list of the specific amino acids in the protein's active site that are predicted to interact with the ligand. |
Emerging Research Directions and Future Outlook for Methyl 6 Amino 5 Iodo 2 Methylnicotinate
Novel Synthetic Methodologies and Process Intensification
The synthesis of highly substituted pyridines such as Methyl 6-amino-5-iodo-2-methylnicotinate is often a multi-step process. Future research will likely focus on developing more efficient and sustainable synthetic routes.
Novel Synthetic Methodologies: Current synthetic strategies may rely on traditional batch processing. Emerging methodologies that could be applied to the synthesis of this compound include:
Flow Chemistry: Continuous flow synthesis offers numerous advantages over batch production, including enhanced safety, better heat and mass transfer, and the potential for higher yields and purity. beilstein-journals.orgsci-hub.seresearchgate.netacs.orgmdpi.com For the synthesis of polysubstituted pyridines, flow reactors can enable precise control over reaction conditions, which is crucial for managing reactive intermediates and improving regioselectivity. beilstein-journals.orgresearchgate.net The Bohlmann–Rahtz pyridine (B92270) synthesis, for example, has been successfully adapted to a one-step continuous flow process, suggesting that similar strategies could be developed for other complex pyridine derivatives. beilstein-journals.orgresearchgate.net
Catalytic C-H Activation: Direct C-H activation is a powerful tool for introducing new functional groups onto a molecule without the need for pre-functionalization. Research into the late-stage functionalization of the pyridine ring of this compound or its precursors could streamline its synthesis.
Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a mild and efficient method for a variety of organic transformations. This could be particularly useful for the introduction of the iodo group or for subsequent coupling reactions under gentle conditions.
Process Intensification: Process intensification aims to develop smaller, cleaner, and more energy-efficient manufacturing processes. chemcopilot.comaltlaboratories.com For the production of fine chemicals like this compound, this is of paramount importance. amarequip.com Key areas for process intensification include:
Miniaturization: The use of microreactors can lead to significant improvements in reaction control and safety, especially for exothermic or hazardous reactions. chemcopilot.com
Integration of Reaction and Separation: Technologies like reactive distillation or membrane reactors combine multiple process steps into a single unit, reducing capital costs and energy consumption. chemcopilot.comaltlaboratories.com
A summary of potential synthetic improvements is presented in the table below.
| Methodology | Potential Advantages for Synthesis |
| Flow Chemistry | Improved safety, higher yields, better process control. |
| C-H Activation | More direct and atom-economical synthetic routes. |
| Photoredox Catalysis | Milder reaction conditions, novel reactivity. |
| Process Intensification | Reduced plant size, lower energy consumption, less waste. chemcopilot.com |
Exploration of Undiscovered Reactivity Profiles
The iodine atom on the pyridine ring of this compound is a key functional group that opens the door to a wide range of chemical transformations. While its fundamental reactivity is known, there is significant scope for exploring undiscovered reactivity profiles.
The presence of the iodo group makes this compound an excellent candidate for various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.
Suzuki Coupling: The reaction of the iodo-substituted pyridine with boronic acids or esters in the presence of a palladium catalyst would allow for the introduction of a wide variety of aryl, heteroaryl, or alkyl groups at the 5-position.
Buchwald-Hartwig Amination: This reaction would enable the coupling of various amines to the pyridine ring, further functionalizing the molecule. acs.orgwikipedia.orgrug.nlresearchgate.netorganic-chemistry.org The development of new ligands has significantly expanded the scope of this reaction to include a wide range of amines and aryl halides. wikipedia.orgrug.nl
Sonogashira Coupling: The coupling with terminal alkynes would introduce an alkynyl moiety, a versatile functional group for further transformations.
Heck Coupling: This reaction would allow for the introduction of alkenyl groups.
Beyond these well-established reactions, future research could focus on more novel transformations, such as:
Photocatalytic Couplings: Light-mediated reactions could offer alternative and milder conditions for cross-coupling, potentially with different selectivities.
Nickel-Catalyzed Reactions: Nickel catalysts are emerging as a more sustainable and cost-effective alternative to palladium for many cross-coupling reactions.
The interplay between the amino, iodo, and ester functionalities on the pyridine ring could also lead to interesting and underexplored intramolecular reactions, potentially leading to the synthesis of novel heterocyclic systems.
Advanced Biological Screening and Target Deconvolution Studies for this compound
Nicotinic acid and its derivatives are known to possess a wide range of biological activities, including antimicrobial and antiproliferative effects. nih.govekb.egnih.govresearchgate.netuic.edumdpi.comdrugbank.com This suggests that this compound could be a valuable scaffold for drug discovery.
Advanced Biological Screening: Initial exploration of the biological properties of this compound would likely involve high-throughput screening against a diverse range of biological targets. A promising approach is phenotypic screening , where the effect of the compound on the phenotype of a cell or organism is observed without prior knowledge of the specific target. nih.govox.ac.uk This can lead to the discovery of first-in-class medicines with novel mechanisms of action. nih.gov For example, a phenotypic screen could identify if the compound induces differentiation in cancer cell lines, a desirable therapeutic effect. nih.govox.ac.uk
Target Deconvolution: Once a desirable phenotype is observed, the next critical step is target deconvolution , which is the process of identifying the specific molecular target(s) of the bioactive compound. nih.govoncodesign-services.comnih.govnuvisan.comox.ac.uk This is essential for understanding the mechanism of action and for further drug development. nih.gov Modern target deconvolution strategies include:
Affinity-Based Methods: These techniques, such as affinity chromatography, use a modified version of the small molecule to "pull out" its binding partners from a complex biological sample. rsc.orgacs.org
Proteomics-Based Approaches: Techniques like thermal proteome profiling (TPP) can identify protein targets by observing changes in their thermal stability upon ligand binding. ox.ac.uk
Genetic and Genomic Methods: CRISPR-based screening and other genetic approaches can identify genes that are essential for the compound's activity. nuvisan.comacs.org
The potential biological activities of substituted nicotinic acid derivatives are summarized below.
| Potential Biological Activity | Screening Approach |
| Anticancer | Phenotypic screening for cell differentiation or apoptosis. nih.govox.ac.uknih.gov |
| Antimicrobial | High-throughput screening against a panel of bacteria and fungi. ekb.egnih.govresearchgate.netmdpi.com |
| Anti-inflammatory | Assays for the inhibition of inflammatory pathways. |
| Neurological | Screening against receptors and enzymes in the central nervous system. mdpi.comaip.org |
Integration with Artificial Intelligence and Machine Learning in Chemical Discovery
Artificial intelligence (AI) and machine learning (ML) are revolutionizing the field of chemical discovery, from the design of new molecules to the prediction of their properties and synthetic routes. acs.orgharvard.edunih.govnih.gov
In Silico Screening and Property Prediction: Before synthesizing and testing this compound and its derivatives, AI/ML models can be used to predict their physicochemical properties, biological activities, and potential toxicity. nih.gov This in silico screening can help prioritize which compounds to synthesize, saving time and resources. mdpi.comaip.orgnih.gov
Reaction Prediction and Synthesis Design: AI tools are being developed to predict the outcomes of chemical reactions and even to design entire synthetic pathways. nih.govneurips.ccnips.ccrjptonline.org For a novel compound, these tools could suggest potential synthetic routes that a human chemist might not have considered. harvard.edu Some advanced AI frameworks can co-design a molecule and its synthesis pathway simultaneously, ensuring that the designed molecule is synthetically accessible. myscience.org
De Novo Drug Design: Generative AI models can design entirely new molecules with desired properties. nih.govnih.gov Starting with the this compound scaffold, these models could suggest modifications to optimize its activity against a specific biological target.
The integration of AI and ML into the research pipeline for this compound could significantly accelerate its development from a laboratory chemical to a potentially valuable tool in medicine or materials science. The table below outlines the potential applications of AI/ML in this context.
| AI/ML Application | Potential Impact on Research |
| In Silico Screening | Prioritization of derivatives for synthesis and testing. nih.gov |
| Reaction Prediction | Optimization of existing synthetic routes and discovery of new ones. nih.govneurips.ccnips.ccrjptonline.org |
| Synthesis Design | Automated generation of plausible synthetic pathways. harvard.edumyscience.org |
| De Novo Design | Generation of novel analogues with improved properties. nih.govnih.gov |
Conclusion
Broad Impact and Future Trajectory of Research on Methyl 6-amino-5-iodo-2-methylnicotinate
The broad impact of this compound is intrinsically linked to its potential as a sophisticated starting material in the synthesis of novel compounds with valuable applications, particularly in medicinal chemistry and materials science. The strategic placement of its functional groups allows for a programmed and selective approach to building molecular complexity.
The future research trajectory for this compound is likely to be centered on its utilization in the following areas:
Drug Discovery and Medicinal Chemistry : The pyridine (B92270) core is a common feature in many approved drugs. semanticscholar.org The iodo- and amino-substituents on this compound make it an ideal candidate for the synthesis of new libraries of compounds to be screened for biological activity. The iodine atom can be readily replaced using modern synthetic methods like Suzuki, Sonogashira, or Buchwald-Hartwig couplings to introduce a wide variety of other chemical groups. The amino group can be acylated, alkylated, or used to form other nitrogen-containing heterocycles.
Development of Novel Heterocyclic Systems : The compound can serve as a precursor for the synthesis of more complex, fused heterocyclic systems. The combination of functional groups could be exploited to construct bicyclic or tricyclic ring systems that are often found in biologically active natural products and pharmaceuticals.
Materials Science : Pyridine-containing molecules have applications in the development of functional materials, such as ligands for metal catalysts, components of organic light-emitting diodes (OLEDs), and sensors. The specific substitution pattern of this compound could be leveraged to fine-tune the electronic and photophysical properties of new materials.
In essence, while this compound may not be the end-product in most applications, its significance lies in its role as a key intermediate that enables the efficient construction of more elaborate and potentially useful molecules. Future research will likely see this compound being used as a tool by synthetic chemists to access novel chemical space in the quest for new drugs and materials.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing Methyl 6-amino-5-iodo-2-methylnicotinate, and how can purity be verified?
- Methodological Answer : Synthesis typically involves iodination of methyl 6-amino-2-methylnicotinate using reagents like iodine monochloride (ICl) in a polar aprotic solvent (e.g., DMF) under controlled temperatures (0–5°C). Purification is achieved via column chromatography (silica gel, ethyl acetate/hexane). Purity verification requires HPLC (C18 column, methanol/water mobile phase) and NMR (¹H/¹³C) to confirm structural integrity and absence of byproducts. Melting point analysis (e.g., 84–86°C for related analogs ) can further validate crystallinity.
- Key Considerations : Document reagent ratios, reaction times, and purification steps meticulously to ensure reproducibility .
Q. What safety precautions are critical when handling this compound?
- Methodological Answer : Use PPE (nitrile gloves, lab coat, safety goggles) and work in a fume hood. Avoid inhalation/contact due to potential carcinogenicity (IARC Class 2B ). Store in airtight, light-resistant containers at 2–8°C to prevent degradation . For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose following hazardous waste protocols .
- Key Considerations : Regularly review safety data sheets (SDS) for updates on toxicity classifications and emergency procedures .
Q. How can the stability of this compound be assessed under varying storage conditions?
- Methodological Answer : Conduct accelerated stability studies by exposing the compound to stressors (e.g., 40°C/75% relative humidity for 4 weeks). Monitor degradation via LC-MS to identify breakdown products. Compare results with baseline HPLC purity data . For long-term stability, store aliquots at -20°C and perform quarterly assays .
- Key Considerations : Document environmental factors (light, humidity) and use inert atmospheres (argon) for sensitive samples .
Advanced Research Questions
Q. How can computational methods predict the reactivity of this compound in cross-coupling reactions?
- Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model iodine’s electronic environment and predict sites for Suzuki-Miyaura couplings. Validate predictions experimentally using palladium catalysts (e.g., Pd(PPh₃)₄) and aryl boronic acids. Compare yields and regioselectivity with computational data .
- Key Considerations : Cross-reference computational results with crystallographic data (e.g., X-ray diffraction) to confirm active sites .
Q. What strategies resolve contradictions in published data on this compound’s spectroscopic properties?
- Methodological Answer : Conduct a systematic review of literature (e.g., Web of Science, PubMed) to identify methodological variations. Replicate conflicting studies under standardized conditions (same solvent, concentration, instrument calibration). Use high-resolution mass spectrometry (HRMS) and 2D NMR (COSY, HSQC) to resolve ambiguities in peak assignments .
- Key Considerations : Address variables like solvent polarity and temperature, which influence spectral outputs .
Q. How can the compound’s ecotoxicological impact be evaluated using in silico and in vitro models?
- Methodological Answer : Apply QSAR models (e.g., ECOSAR) to predict aquatic toxicity. Validate with Daphnia magna acute toxicity assays (OECD 202 guidelines). For bioaccumulation potential, measure logP values experimentally (shake-flask method) and compare with predictions .
- Key Considerations : Include positive controls (e.g., reference toxicants) and validate models against experimental data .
Methodological Resources
- Experimental Reproducibility : Follow Beilstein Journal guidelines for documenting synthesis and characterization .
- Advanced Analytics : Collaborate with facilities offering HRMS, XRD, or computational chemistry support to enhance data robustness .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
